6Z,9Z-octadecadienoic acid

Description

Contextualization within the Octadecadienoic Acid Family

The octadecadienoic acid family comprises all fatty acids with an 18-carbon chain and two double bonds. The members of this family are isomers, differing in the position and/or the geometry (cis/trans) of their double bonds. The most widely recognized member of this family is linoleic acid ((9Z,12Z)-octadecadienoic acid), an essential omega-6 fatty acid that cannot be synthesized by the human body and must be obtained from the diet. scielo.brnih.gov

Another significant subgroup within this family is the conjugated linoleic acids (CLAs). scite.ai In these isomers, the double bonds are not separated by a methylene (B1212753) group, as is typical for polyunsaturated fatty acids. scielo.br This conjugated system leads to distinct chemical and physiological properties. oup.com For example, isomers like cis-9, trans-11 CLA and trans-10, cis-12 CLA are known to be biologically active. scite.ai

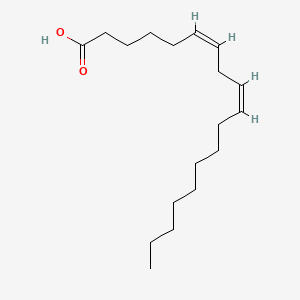

(6Z,9Z)-octadecadienoic acid is a non-conjugated isomer, distinguished from linoleic acid by the placement of its double bonds at the 6th and 9th positions. nih.govebi.ac.uk This structural distinction is crucial, as the location of double bonds along the fatty acid chain is a key determinant of its metabolic fate and biological function.

Table 1: Comparison of Selected Octadecadienoic Acid Isomers

| Property | 6Z,9Z-Octadecadienoic Acid | Linoleic Acid | Conjugated Linoleic Acid (c9,t11-CLA) |

|---|---|---|---|

| Systematic Name | (6Z,9Z)-octadeca-6,9-dienoic acid | (9Z,12Z)-octadeca-9,12-dienoic acid | (9Z,11E)-octadeca-9,11-dienoic acid |

| Double Bond Positions | C6, C9 | C9, C12 | C9, C11 |

| Double Bond Type | Methylene-interrupted | Methylene-interrupted | Conjugated |

| Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ | C₁₈H₃₂O₂ |

| Molar Mass | ~280.45 g/mol | ~280.45 g/mol | ~280.45 g/mol |

Significance of Positional and Geometrical Isomerism in Biological Systems

The biological functions of fatty acids are profoundly influenced by their structure, specifically chain length, and the position and geometry of their double bonds. rsc.org Positional and geometrical isomerism dictates the three-dimensional shape of the fatty acid molecule, which in turn affects how it is recognized by enzymes and incorporated into complex lipids like phospholipids (B1166683) in cell membranes.

Positional Isomerism: The location of the double bonds along the acyl chain is critical. For instance, the enzymes responsible for fatty acid desaturation and elongation, which produce longer and more unsaturated fatty acids, are highly specific to the position of existing double bonds. nih.govcdnsciencepub.com

Geometrical Isomerism: The orientation of the hydrogen atoms around a double bond determines whether it is cis (Z) or trans (E). Naturally occurring unsaturated fatty acids in humans predominantly have cis double bonds, which introduce a "kink" in the hydrocarbon chain. rsc.org Trans isomers, often formed during industrial processing of fats or by ruminant animals, have a more linear shape, similar to saturated fatty acids. cdnsciencepub.comresearchgate.net

Research has demonstrated that these structural variations have significant metabolic consequences. Studies on cultured glioma cells using seventeen different 18-carbon fatty acid isomers revealed that both positional and geometrical isomers interact differently with the enzymes involved in the metabolism of linoleic and linolenic acids. nih.govcdnsciencepub.com For example, various trans monoenoic isomers were found to inhibit the Δ5 desaturase enzyme, while the inhibitory effects of dienoic isomers depended on the specific position and configuration of their double bonds. nih.govcdnsciencepub.com The presence of a trans bond at the 12th position, for example, was shown to inhibit the formation of both arachidonic acid (20:4n-6) and eicosapentaenoic acid (20:5n-3). nih.gov The specific cis configuration at positions 6 and 9 in (6Z,9Z)-octadecadienoic acid therefore defines its unique biochemical behavior compared to other isomers like linoleic acid or various trans-octadecadienoic acids. cymitquimica.com

Overview of Academic Research Landscape for Dienoic Fatty Acids

The academic research landscape for dienoic fatty acids is diverse, with a significant focus on isomers that have pronounced biological effects. A substantial body of research has been dedicated to conjugated linoleic acids (CLAs) due to their potential roles in modulating various physiological processes. scielo.broup.comnih.gov These studies explore the isomer-specific effects of CLAs and their metabolites in various cell and animal models. scite.ainih.gov

Research also extends to the metabolic impact of fatty acid isomers found in processed foods. The consumption of fats containing trans fatty acids from partially hydrogenated oils has prompted extensive investigation into their metabolism and interaction with essential fatty acid pathways. researchgate.net

Furthermore, studies have explored the role of dienoic fatty acids in the adaptation of organisms to environmental changes. For example, the production of specific dienoic acids has been identified as an important factor in temperature adaptation by altering the fluidity of cell membranes. researchgate.net The investigation of novel unsaturated fatty acids from marine organisms is also an active field, revealing a wide structural diversity and a range of biological activities. rsc.org While common isomers like linoleic acid are well-studied, the unique properties and metabolic pathways of less common isomers, such as (6Z,9Z)-octadecadienoic acid, remain a field with potential for new discoveries in lipid science. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6Z,9Z)-octadeca-6,9-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKDEQUXYDZSNN-UTJQPWESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301933 | |

| Record name | (6Z,9Z)-6,9-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28290-77-9 | |

| Record name | (6Z,9Z)-6,9-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28290-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,9-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028290779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Z,9Z)-6,9-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6Z,9Z-octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymatic Transformations

De Novo Synthesis and Fatty Acid Elongation/Desaturation Systems

While many organisms can synthesize fatty acids de novo from carbohydrates, the synthesis of linoleic acid itself is not universal. researchgate.netmdpi.com The capacity for de novo synthesis of linoleic acid is dependent on the presence of a specific enzyme, Δ12-desaturase, which introduces a double bond at the 12th carbon of oleic acid. researchgate.netoup.com Most animals, including mammals, lack this enzyme and therefore consider linoleic acid an essential dietary nutrient. nih.govoregonstate.edu However, an increasing number of invertebrates, particularly insects, have been shown to possess the ability to synthesize linoleic acid de novo. researchgate.netoup.comnih.gov

Once obtained, linoleic acid is the starting point for the synthesis of longer-chain omega-6 polyunsaturated fatty acids (PUFAs) through a coordinated series of desaturation and elongation reactions. oregonstate.edu

Desaturase enzymes are responsible for introducing double bonds into fatty acid chains. The initial and rate-limiting step in the metabolism of linoleic acid is catalyzed by Δ6-desaturase (FADS2). nih.govresearchgate.netembopress.org This enzyme introduces a double bond at the sixth carbon from the carboxyl end, converting linoleic acid (18:2n-6) into γ-linolenic acid (GLA; 18:3n-6). nih.govwikipedia.org This reaction is crucial as it initiates the cascade that produces longer, more unsaturated fatty acids like arachidonic acid. oregonstate.eduwikipedia.orgnih.gov The activity of Δ6-desaturase is a critical control point in PUFA metabolism, and its impairment can lead to an inadequate supply of downstream metabolites. nih.govahajournals.org

| Enzyme | Gene | Substrate | Product | Function |

|---|---|---|---|---|

| Δ6-Desaturase | FADS2 | 6Z,9Z-octadecadienoic acid (Linoleic Acid) | γ-Linolenic Acid (GLA) | Catalyzes the initial, rate-limiting desaturation in the omega-6 pathway. nih.govresearchgate.netembopress.org |

| Δ5-Desaturase | FADS1 | Dihomo-γ-linolenic acid (DGLA) | Arachidonic Acid (AA) | Catalyzes a subsequent desaturation step after elongation of GLA. wikipedia.orgnih.gov |

Following desaturation, the fatty acid chain is extended by elongase enzymes, a family of proteins known as Elongation of Very Long-chain fatty acids (Elovl). researchgate.netnih.govdiva-portal.org In mammals, seven distinct Elovl proteins have been identified (Elovl1-7), each with specific substrate preferences. diva-portal.org Elovl2, Elovl4, and Elovl5 are primarily involved in the elongation of PUFAs. diva-portal.orgcsic.es

After Δ6-desaturase converts linoleic acid to GLA, Elovl5 is considered a key elongase that adds a two-carbon unit to form dihomo-γ-linolenic acid (DGLA; 20:3n-6). nih.gov This elongated fatty acid then becomes a substrate for another desaturase, Δ5-desaturase, to produce arachidonic acid (AA; 20:4n-6). wikipedia.orgnih.gov This alternating action of desaturases and elongases is fundamental to the synthesis of long-chain PUFAs. oregonstate.edu

| Enzyme Family | Key Enzyme (for PUFA) | Function | Example Step in Omega-6 Pathway |

|---|---|---|---|

| Elongation of Very Long-chain fatty acids (Elovl) | Elovl5 | Catalyzes the two-carbon chain extension of PUFAs. nih.govdiva-portal.org | Elongation of γ-Linolenic Acid (18:3n-6) to Dihomo-γ-linolenic Acid (20:3n-6). nih.gov |

Role of Desaturase Enzymes (e.g., Δ6-Desaturase Activity)

Lipoxygenase-Mediated Dioxygenation and Hydroperoxide Formation

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure, such as linoleic acid. nih.govannualreviews.org This reaction incorporates molecular oxygen into the fatty acid backbone, leading to the formation of fatty acid hydroperoxides. researchgate.netubaya.ac.id For linoleic acid, oxygenation can occur at either end of the pentadiene system, resulting in the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE). annualreviews.org These hydroperoxides are often unstable and are rapidly reduced by cellular peroxidases to their more stable corresponding hydroxy derivatives: 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.orgresearchgate.net

A defining characteristic of LOX-catalyzed reactions is their high degree of regio- and stereospecificity, meaning they produce specific isomers. mdpi.comwur.nl For instance, mammalian 15-lipoxygenase-1 (ALOX15) acts on linoleic acid to form almost exclusively 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then reduced to 13(S)-HODE. wikipedia.org Similarly, soybean lipoxygenase-1 is known to produce the 13S-hydroperoxide as its primary product. mdpi.comwur.nl

In contrast, other enzymatic pathways yield different stereoisomers. Cyclooxygenase (COX) enzymes, for example, metabolize linoleic acid to produce predominantly the 13(S)-HODE and 9(R)-HODE stereoisomers. wikipedia.orgwikipedia.org This enzymatic specificity is critical, as different HODE isomers can have distinct biological activities. researchgate.netnih.gov

| Enzyme/Pathway | Primary Linoleic Acid Products | Stereospecificity Notes |

|---|---|---|

| 15-Lipoxygenase-1 (ALOX15) | 13(S)-HODE | Highly stereospecific for the S enantiomer at the C-13 position. wikipedia.org |

| Plant Lipoxygenases (e.g., Soybean LOX-1) | 13(S)-HODE | Primarily forms the 13S-hydroperoxide. mdpi.comwur.nl |

| Cyclooxygenases (COX-1 & COX-2) | 13(S)-HODE and 9(R)-HODE | Predominantly produces 13(S)-HODE and 9(R)-HODE. wikipedia.orgwikipedia.org |

| Cytochrome P450 | 9-HODE and 13-HODE | Produces racemic or near-racemic mixtures, often with a predominance of the R stereoisomer. wikipedia.orgwikipedia.org |

Both plant and microbial LOXs are valuable tools in biotransformation research for the production of specific oxylipins. ubaya.ac.idacs.org Plant LOXs have been extensively studied, with soybean LOX being a classic example used for the synthesis of 13-S-hydroperoxides from linoleic acid. mdpi.comoup.com

More recently, microbial LOXs have gained attention as they are often easier to produce on a large scale via heterologous expression. ubaya.ac.idresearchgate.net Research has led to the discovery and characterization of novel bacterial LOXs with unique specificities. nih.govresearchgate.net For example, a 9S-lipoxygenase (9S-LOX) was discovered in the marine myxobacterium Enhygromyxa salina that specifically oxygenates linoleic acid at the C9 position to yield the 9S-hydroperoxide. nih.gov Furthermore, recombinant Escherichia coli cells have been engineered to express a 9R-lipoxygenase from Nostoc sp., enabling the stereospecific production of 9R-HODE. researchgate.net These microbial systems offer a sustainable platform for producing high-value fatty acid derivatives. researchgate.net

Stereospecificity in Hydroxyoctadecadienoic Acid Production (e.g., 13S-HODE, 9S-HODE)

Cytochrome P450 Enzyme-Catalyzed Oxidations

In addition to the lipoxygenase and cyclooxygenase pathways, linoleic acid can be oxidized by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This metabolic route also produces monohydroxy derivatives, including 9-HODE and 13-HODE. wikipedia.orgwikipedia.org However, unlike the highly stereospecific reactions catalyzed by LOX enzymes, CYP-mediated oxidations typically result in the formation of racemic or near-racemic mixtures of S and R stereoisomers. wikipedia.org Studies using human liver microsomes have shown that the oxidation of linoleic acid by CYP enzymes produces both 9-HODE and 13-HODE with an approximate R/S stereoisomer ratio of 80:20. wikipedia.orgwikipedia.org

Non-Enzymatic Lipid Peroxidation and Autoxidation Products

Non-enzymatic lipid peroxidation is a process driven by reactive oxygen species, leading to the oxidation of polyunsaturated fatty acids (PUFAs) like octadecadienoic acids. researchgate.net This process, also known as autoxidation, can generate a variety of oxidized products. The initial step involves the abstraction of a hydrogen atom from a methylene (B1212753) group between two double bonds. nih.gov

In the case of linoleic acid (an isomer of this compound), autoxidation results in the formation of hydroperoxides, primarily 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov These hydroperoxides are unstable and can be further transformed into their corresponding hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). gsartor.org These hydroxy compounds are more stable and tend to accumulate during lipid peroxidation processes. gsartor.org

Free-radical oxidation of linoleic acid can produce racemic mixtures of 9-HODE. wikipedia.org Additionally, singlet-oxygen-induced oxidation can yield a mixture of products including 9-HODE, 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid. wikipedia.org

One specific oxidation product of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to activate the antioxidant response element (ARE), suggesting a role in cellular protection against oxidative stress. nih.gov

The table below summarizes key products of non-enzymatic lipid peroxidation of linoleic acid, which provides a model for understanding the potential autoxidation products of its isomer, this compound.

| Precursor | Oxidation Process | Key Products |

| Linoleic Acid | Autoxidation | 9-HPODE, 13-HPODE, 9-HODE, 13-HODE |

| Linoleic Acid | Free-radical oxidation | Racemic mixtures of 9-HODE |

| Linoleic Acid | Singlet-oxygen oxidation | 9-HODE, 10-hydroxy-8E,12Z-octadecadienoic acid, 12-hydroxy-9Z-13-E-octadecadienoic acid |

| Linoleic Acid | Oxidation | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) |

Chemoenzymatic Cascade Conversion Strategies in Research

Chemoenzymatic cascade reactions are being explored to convert fatty acids like linoleic acid into valuable oleochemicals. acs.orgacs.org These strategies combine the specificity of enzymatic reactions with the efficiency of chemical transformations.

One notable example involves the conversion of linoleic acid into a secondary fatty alcohol. acs.org This process utilizes a 13S-lipoxygenase from Pseudomonas aeruginosa (Pa-LOX) and a photo-activated decarboxylase from Chlorella variabilis NC64A (Cv-FAP). acs.orgacs.org The Pa-LOX enzyme catalyzes the dioxygenation of linoleic acid to produce 13S-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPODE). acs.orgacs.org This intermediate is then chemically reduced to 13S-hydroxy-(9Z,11E)-octadecadienoic acid (13-HOD). acs.org Finally, the Cv-FAP enzyme, activated by blue light, decarboxylates the 13-HOD to yield 6S-hydroxy-(7E,9Z)-heptadecadiene. acs.orgacs.org This one-pot process achieved a conversion of approximately 74%. acs.org

Another research avenue focuses on transforming linoleic acid into keto fatty acids, such as 10-keto-12(Z)-octadecenoic acid and 13-keto-9(Z)-octadecenoic acid. researchgate.net These keto fatty acids can be further converted into amino fatty acids or other medium-chain fatty acids through the action of transaminases or Baeyer-Villiger monooxygenases. researchgate.net

The table below outlines a chemoenzymatic cascade for the conversion of linoleic acid.

| Starting Material | Enzymes/Reagents | Intermediate Products | Final Product | Conversion Rate |

| Linoleic Acid | 13S-Lipoxygenase (Pa-LOX) | 13S-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPODE) | ||

| 13S-HPODE | Tris(2-carboxyethyl) phosphine (B1218219) or cysteine (reduction) | 13S-hydroxy-(9Z,11E)-octadecadienoic acid (13-HOD) | ||

| 13S-HOD | Photo-activated decarboxylase (Cv-FAP) | 6S-hydroxy-(7E,9Z)-heptadecadiene | ~74% acs.org |

Metabolic Fates and Derivative Formation

Precursor Roles in Downstream Lipid Mediator Synthesis

Linoleic acid is the parent compound for the synthesis of a cascade of longer-chain omega-6 fatty acids and their derivatives, including eicosanoids and endocannabinoids. nih.govresearchgate.netocl-journal.org

Conversion to Gamma-Linolenic Acid and Dihomo-Gamma-Linolenic Acid

The initial and rate-limiting step in the metabolism of linoleic acid is its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. news-medical.netatamanchemicals.com GLA is subsequently elongated to form dihomo-gamma-linolenic acid (DGLA). news-medical.netatamanchemicals.com DGLA is a key intermediate that can be further metabolized to produce various bioactive molecules. drugbank.com In human infants, the delta-6-desaturase enzyme system may not be fully mature, which is why human milk naturally contains GLA, DGLA, and arachidonic acid to ensure these essential fatty acids are available. news-medical.net

The metabolic pathway from linoleic acid to arachidonic acid involves a series of desaturation and elongation steps. The enzymes fatty acid desaturase 1 (FADS1) and fatty acid desaturase 2 (FADS2) are central to this conversion process. researchgate.netwikipathways.org

Formation of Eicosanoid Precursors and Endocannabinoids

Dihomo-gamma-linolenic acid is a precursor to arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid. news-medical.netatamanchemicals.com Arachidonic acid is a pivotal substrate for the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. news-medical.netwikipedia.org These molecules are involved in a wide array of physiological processes, including inflammation and smooth muscle contraction. news-medical.net

Furthermore, arachidonic acid is the essential backbone for the synthesis of the two major endocannabinoids: anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.netnih.gov Dietary intake of linoleic acid can influence the tissue levels of arachidonic acid, which in turn affects the production of these endocannabinoids. nih.govresearchgate.netnih.gov Studies in animal models have shown that increasing dietary linoleic acid leads to elevated levels of arachidonic acid in tissue phospholipids (B1166683), resulting in increased synthesis of AEA and 2-AG. nih.govnih.govresearchgate.net This highlights the direct link between dietary linoleic acid and the activity of the endocannabinoid system. nih.govocl-journal.org

Formation of Specific Oxidized Metabolites (Oxylipins)

Linoleic acid can be oxidized through various enzymatic and non-enzymatic pathways to generate a diverse group of metabolites known as oxylipins. gsartor.orgmdpi.comescholarship.orgwikipedia.org These molecules are recognized as important signaling mediators. mdpi.com The primary enzymatic pathways involved in the formation of oxidized linoleic acid metabolites (OXLAMs) include those catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. escholarship.orgnih.gov

Epoxy-Keto and Dihydroxy Derivatives (e.g., EKODE, 12,13-diHOME)

Cytochrome P450 enzymes metabolize linoleic acid to form epoxides, such as 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) and 12(13)-epoxyoctadecenoic acid (12(13)-EpOME). portlandpress.comglpbio.com These epoxides can be further hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). portlandpress.comoup.com

Another important oxidized derivative is 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE). nih.govresearchgate.net Research has shown that EKODE can stimulate aldosterone (B195564) secretion in adrenal cells, suggesting a potential role in regulating blood pressure. nih.govresearchgate.net In vitro studies demonstrated that EKODE was potent in stimulating aldosteronogenesis, particularly when other stimuli were submaximal. nih.gov

The formation of these derivatives can be summarized in the following table:

| Precursor | Enzymatic Pathway | Intermediate Metabolite | Final Metabolite | Abbreviation |

|---|---|---|---|---|

| Linoleic Acid | Cytochrome P450 | 12(13)-Epoxyoctadecenoic Acid | 12,13-Dihydroxyoctadecenoic Acid | 12,13-diHOME |

| Linoleic Acid | Cytochrome P450 | 9(10)-Epoxyoctadecenoic Acid | 9,10-Dihydroxyoctadecenoic Acid | 9,10-DiHOME |

| Linoleic Acid | Oxidation | - | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | EKODE |

Lipokine Identification and Characterization in Animal Models

Lipokines are lipid mediators secreted by adipose tissue that can act as hormones to regulate metabolic processes in other tissues. nih.gov Several oxidized derivatives of linoleic acid have been identified as lipokines.

Notably, 12,13-diHOME has been characterized as a lipokine produced by brown adipose tissue (BAT) in response to cold stimulation. oup.combohrium.com Animal studies have revealed that 12,13-diHOME plays a role in regulating fatty acid uptake in brown adipocytes and skeletal muscle cells. bohrium.com The synthesis of 12,13-diHOME involves the oxidation of linoleic acid by cytochrome P450 oxidases to form an epoxy fatty acid, which is then hydrolyzed by soluble epoxide hydrolase. oup.com Research in mice has shown that acute treatment with 12,13-diHOME increases the uptake and oxidation of fatty acids in skeletal muscle. portlandpress.com This identifies 12,13-diHOME as an important exercise-induced lipokine. researchgate.net

Studies have also identified 12,13-diHOME as a mediator of thermal hyperalgesia in inflammatory pain models in rodents. researchgate.net Its concentration was found to be increased in peripheral nervous tissue during inflammation. researchgate.net

Dimerization and Conjugation Reactions in Biological Contexts

In addition to elongation and oxidation, linoleic acid can undergo dimerization and conjugation reactions.

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated. nih.govtubitak.gov.tr In ruminant animals, the anaerobic bacterium Butyrivibrio fibrisolvens in the rumen can convert linoleic acid into cis-9, trans-11-CLA, which is the most abundant isomer in natural sources like dairy products and beef. nih.govanimbiosci.orggoogle.com This biohydrogenation process is a multi-step reaction. nih.gov

The synthesis of CLA can also be achieved chemically through methods like alkaline isomerization. google.comfoodandnutritionjournal.org This process can convert the linoleic acid present in various oils into a mixture of CLA isomers. google.comfoodandnutritionjournal.org Laboratory synthesis can produce a mixture of CLA isomers, including cis-9, trans-11 and trans-10, cis-12 CLA. nih.govnih.gov The conjugated double bonds in CLA are more susceptible to free radical reactions compared to the non-conjugated double bonds in linoleic acid. researchgate.net

Cellular and Molecular Biological Roles in Vitro and Animal Models

Modulation of Intracellular Signaling Cascades

The metabolic products of (6Z,9Z)-octadecadienoic acid are potent signaling molecules that can initiate or modulate critical intracellular cascades. These interactions are fundamental to the cell's ability to respond to its environment.

Metabolites derived from linoleic acid have been shown to regulate several key transcription factors that govern cellular stress responses, metabolism, and inflammation.

FOXO (Forkhead box protein O): In Drosophila models of meta-inflammation, dietary omega-6 polyunsaturated fatty acids are converted to the lipid mediator 9-hydroxy-octadecadienoic acid (9-HODE). life-science-alliance.org This metabolite has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the nuclear localization and chromatin binding of the Drosophila FOXO (dFOXO) transcription factor. life-science-alliance.orgsdbonline.org FOXO transcription factors are crucial transducers of the insulin (B600854) signaling pathway; their activation by 9-HODE suggests a molecular link between fatty acid metabolism and insulin signaling. life-science-alliance.orgsdbonline.org

NRF2 (Nuclear factor erythroid 2-related factor 2): NRF2 is a master regulator of the antioxidant response. Certain oxidized metabolites of linoleic acid can activate this pathway. For instance, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), an oxidation product, strongly activates the antioxidant response element (ARE) in neuroblastoma cells and cortical neurons, a process that requires NRF2. nih.gov Similarly, another derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), was found to increase the expression of NRF2 in murine macrophage cell lines. mdpi.com In vitro studies with activated macrophages show that nitrated derivatives of conjugated linoleic acid (NO₂-CLA) also activate Nrf2 signaling, leading to the expression of cytoprotective proteins. nih.gov

PPARγ (Peroxisome proliferator-activated receptor-gamma): PPARs are nuclear receptors critical for lipid metabolism and inflammation. nih.gov While direct regulation by (6Z,9Z)-octadecadienoic acid is not fully characterized, its derivatives are known to interact with this family of receptors. The metabolite 13-KODE has been identified as a peroxisome proliferator-activated receptor-α (PPARα) agonist. mdpi.com Other studies have noted that long-chain fatty acids can activate PPARγ, leading to downstream effects such as apoptosis in certain cancer cell lines. mdpi.com The interaction between the transcription factor FoxO1 and PPARγ is also a critical node in controlling hepatic lipid metabolism. aging-us.com

| Metabolite/Derivative | Transcription Factor | Observed Effect | Model System |

|---|---|---|---|

| 9-hydroxy-octadecadienoic acid (9-HODE) | dFOXO | Activates via JNK pathway, triggering nuclear localization. life-science-alliance.orgsdbonline.org | Drosophila melanogaster. life-science-alliance.org |

| 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | NRF2 | Activates the Antioxidant Response Element (ARE). nih.gov | IMR-32 human neuroblastoma cells; primary cortical neurons. nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | NRF2 | Increases expression. mdpi.com | RAW 264.7 murine macrophage cells. mdpi.com |

| Nitro-conjugated linoleic acid (NO₂-CLA) | NRF2 | Activates Nrf2 signaling. nih.gov | RAW 264.7 murine macrophage cells. nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | PPARα | Acts as an agonist. mdpi.com | In vitro studies. mdpi.com |

As a polyunsaturated fatty acid, (6Z,9Z)-octadecadienoic acid is susceptible to attack by reactive oxygen species (ROS), making it a key participant in cellular stress responses.

Under conditions of oxidative stress, non-enzymatic free radical oxidation of linoleic acid in tissues and cells yields a variety of oxidized products. wikipedia.org These include racemic mixtures of 9-hydroxy-octadecadienoic acid (9-HODE) and 13-hydroxy-octadecadienoic acid (13-HODE). wikipedia.org The presence of specific HODE products can serve as markers for different types of oxidative stress. wikipedia.org For example, the formation of racemic 9-HODE mixtures is indicative of free radical oxidation. wikipedia.org

While the generation of these metabolites is a consequence of oxidative damage, some products play an active role in the cellular response. Certain oxidized metabolites can trigger protective mechanisms by activating the NRF2-dependent antioxidant response, which upregulates the expression of cytoprotective genes. nih.gov For example, the linoleic acid derivative EKODE was found to activate the antioxidant response element (ARE) in neuronal cells, leading to a significant increase in glutathione (B108866) levels after prolonged exposure, suggesting a role in mitigating damage from oxidative stress. nih.gov

| Stress Condition | Derived Product | Cellular Consequence/Role | Model |

|---|---|---|---|

| Free Radical Oxidation | Racemic 9-HODE and 13-HODE | Marker of oxidative stress. wikipedia.org | General tissues and cells. wikipedia.org |

| Oxidative Stress | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | Activation of NRF2/ARE pathway, increased glutathione. nih.gov | IMR-32 neuroblastoma cells. nih.gov |

| Inflammation (LPS-induced) | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Reduced production of reactive oxygen species. mdpi.com | RAW 264.7 macrophage cells. mdpi.com |

Regulation of Transcription Factors (e.g., FOXO, NRF2, PPARγ)

Impact on Cellular Membrane Dynamics and Lipid Raft Organization

Polyunsaturated fatty acids are fundamental structural components of cellular membranes, where they influence physical properties such as fluidity, permeability, and curvature. mdpi.com Their incorporation into the phospholipid bilayer affects the function of membrane-bound proteins, including receptors and ion channels. mdpi.com

(6Z,9Z)-octadecadienoic acid and other PUFAs have a significant impact on the organization of lipid rafts. mdpi.com These are dynamic, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. nih.govmdpi.com The incorporation of PUFAs can alter the composition, size, and stability of these rafts, thereby modulating cellular signaling events. mdpi.comnih.gov For example, research has shown that octadecenoic acid, a metabolite of linoleic acid, can affect lipid rafts in a manner that facilitates insulin signaling. researchgate.net The dynamic interaction between lipid rafts and the cytoskeleton regulates numerous cellular functions, including polarity, adhesion, and signaling. nih.gov

Influence on Cell Function and Differentiation Processes (e.g., migration in cell lines)

The modulation of signaling cascades and membrane dynamics by (6Z,9Z)-octadecadienoic acid and its metabolites translates into tangible effects on cell behavior, including proliferation and migration.

In a Drosophila S2 cell line, treatment with 9-(S)-HODE, a metabolite of linoleic acid, resulted in reduced cell number and induced cell cycle arrest. life-science-alliance.org This anti-proliferative effect is consistent with its role in activating the transcription factor dFOXO, which can halt cell growth. life-science-alliance.org

The influence on cell migration appears to be context-dependent and specific to the metabolite . General studies have implicated linoleic acid in processes such as dendritic cell migration. csfarmacie.cz Conversely, a derivative known as coriolic acid (13-S-hydroxy-9Z, 11E-octadecadienoic acid) was found to inhibit the migration of MDA-MB-231 human breast cancer cells in a wound-healing assay. researchgate.net

| Compound | Cellular Process | Observed Effect | Cell Line/Model |

|---|---|---|---|

| 9-(S)-hydroxy-octadecadienoic acid (9-HODE) | Proliferation & Cell Cycle | Inhibited proliferation and induced cell cycle arrest. life-science-alliance.org | Drosophila S2 cells. life-science-alliance.org |

| Coriolic Acid (13-HODE derivative) | Cell Migration | Suppressed migration. researchgate.net | MDA-MB-231 (human breast cancer). researchgate.net |

| Linoleic Acid | Cell Migration | Implicated in dendritic cell migration. csfarmacie.cz | Dendritic cells. csfarmacie.cz |

Biological Occurrence and Research Methodologies for Analysis

Detection and Quantification in Biological Samples

The analysis of (6Z,9Z)-octadecadienoic acid in biological samples such as plasma, tissues, and cells is challenging due to its similarity to other C18:2 isomers. shimadzu.com The position and geometry of the double bonds are key determinants of a fatty acid's bioactivity, making accurate differentiation essential. shimadzu.com Methodologies for its detection rely on a combination of high-resolution separation and sensitive detection technologies.

Chromatography is the cornerstone for separating fatty acids from complex lipid extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for fatty acid analysis. For GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs). shimadzu.comunco.edu This derivatization is necessary because the high temperatures used in GC can cause decomposition of free fatty acids. unco.edu The separation of different FAME isomers is often achieved using long capillary columns (e.g., 100-200 meters) coated with highly polar stationary phases like cyanopropyl silicones (e.g., CP-Sil 88). researchgate.net Even with high-resolution columns, isomers with similar structures, such as different positional isomers of octadecadienoic acid, may co-elute, presenting a significant analytical challenge. researchgate.netvup.sk

High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach, particularly for analyzing heat-sensitive or non-volatile lipid species. unco.edu A major advantage of HPLC is that it can often be performed at room temperature without derivatization, reducing the risk of altering the compound's structure. unco.eduresearchgate.net Reversed-phase HPLC on columns like C18 is commonly used to separate fatty acids based on their hydrophobicity and chain length. acs.org Coupling HPLC with mass spectrometry (LC-MS) allows for sensitive detection and quantification. lipidmaps.org For instance, a method for analyzing hydroxyoctadecadienoic acid isomers (derivatives of octadecadienoic acid) in meat products used normal-phase HPLC to achieve separation. cabidigitallibrary.org

| Technique | Common Derivatization | Typical Stationary Phase | Advantages | Limitations |

| GC-MS | Fatty Acid Methyl Esters (FAMEs) | Highly polar (e.g., Cyanopropyl silicone, CP-Sil 88) | High resolution for volatile compounds; extensive libraries for identification. researchgate.netnih.gov | Requires derivatization; high temperatures can degrade some analytes. unco.edu |

| HPLC-MS | Often none required; fluorescent tags can be used for detection. unco.edu | Reversed-phase (e.g., C18) or Normal-phase (e.g., Silica). acs.orgcabidigitallibrary.org | Analysis at room temperature preserves analyte integrity; suitable for non-volatile compounds. unco.edu | Resolution of some isomers can be challenging without specialized columns. |

High-Resolution Mass Spectrometry (HR-MS), often coupled with ultra-performance liquid chromatography (UPLC-QTOF-MS), is indispensable for modern lipidomics. scispace.comacs.org Lipidomics aims to provide a comprehensive and quantitative profile of all lipids within a biological system. hmdb.caresearchgate.net

HR-MS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an unknown compound. This is crucial for confidently identifying (6Z,9Z)-octadecadienoic acid in a complex mixture containing hundreds of other lipid species. scispace.com Tandem mass spectrometry (MS/MS) is then used to fragment the molecule. The resulting fragmentation pattern provides structural information that can help to pinpoint the locations of double bonds, although this remains a significant challenge for unsaturated fatty acids. shimadzu.comnih.gov For example, in negative ion mode, fatty acids readily form deprotonated molecules [M-H]⁻, which can be selected for fragmentation. nih.govnih.gov

Lipidomics profiling studies can reveal changes in the abundance of specific lipids, including different fatty acids, in response to stimuli or in disease states. researchgate.netnih.gov For example, a UPLC-MS/MS method was developed for the simultaneous profiling of 57 different oxylipins (oxidized derivatives) derived from polyunsaturated fatty acids like linoleic acid. researchgate.net

| Feature | Description | Relevance to (6Z,9Z)-octadecadienoic acid |

| Accurate Mass | Measurement of m/z to several decimal places. | Allows for the confident determination of the elemental formula C₁₈H₃₂O₂. scispace.com |

| Precursor Ion | The deprotonated molecule [M-H]⁻ at m/z 279.2329. | This ion is isolated in the mass spectrometer for further fragmentation (MS/MS). |

| MS/MS Fragmentation | Collision-induced dissociation of the precursor ion. | Generates product ions that provide structural clues, though differentiating cis/trans isomers or double bond positions by MS/MS alone is difficult without specialized methods. shimadzu.comnih.gov |

| Lipidomics | Global analysis of lipids in a biological sample. | Places the analysis of (6Z,9Z)-octadecadienoic acid in the context of the entire lipid profile, revealing metabolic relationships. hmdb.canih.gov |

While MS techniques are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. chemsociety.org.ng NMR provides detailed information about the chemical environment of each atom in a molecule, making it ideal for confirming the exact position and geometry (cis or trans) of double bonds. uu.nlmdpi.com

For (6Z,9Z)-octadecadienoic acid, ¹H-NMR would show characteristic signals for the protons on the double bonds (olefinic protons) and the protons adjacent to them (allylic protons). chemsociety.org.ng The coupling constants between the olefinic protons can definitively establish the Z (cis) configuration of the double bonds. ¹³C-NMR provides complementary information on the carbon skeleton. mdpi.com Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the entire molecular structure. chemsociety.org.ngmdpi.com

| Proton/Carbon Position | Type of Information | Significance for Structural Elucidation |

| Olefinic Protons (H-6, H-7, H-9, H-10) | Chemical shift and coupling constants in ¹H-NMR. | Confirms the presence and Z (cis) geometry of the double bonds. |

| Allylic Protons (H-8, H-11) | Chemical shift in ¹H-NMR. | Provides evidence for the position of the double bonds within the fatty acid chain. chemsociety.org.ng |

| Carboxylic Acid Proton (H-1) | Chemical shift in ¹H-NMR. | Confirms the carboxylic acid functional group, though this proton may exchange and not always be visible. chemsociety.org.ng |

| Olefinic Carbons (C-6, C-7, C-9, C-10) | Chemical shifts in ¹³C-NMR. | Confirms the location of the double bonds in the carbon backbone. mdpi.com |

High-Resolution Mass Spectrometry and Lipidomics Profiling

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov It relies on feeding cells or organisms a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹⁵N-glutamine. medchemexpress.com As the labeled substrate is metabolized, the isotopes are incorporated into downstream products, including fatty acids.

By measuring the pattern and extent of isotope incorporation into (6Z,9Z)-octadecadienoic acid using MS or NMR, researchers can trace the metabolic pathways responsible for its synthesis and turnover. nih.govfrontiersin.org For example, if cells are grown with ¹³C-labeled glucose, the distribution of ¹³C atoms in the newly synthesized (6Z,9Z)-octadecadienoic acid can reveal the relative contributions of different pathways to the acetyl-CoA pool used for fatty acid elongation. mdpi.com This approach provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations. frontiersin.org The central concept is that the labeling pattern of a product metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.gov

Chemometric Methods for Isomer Differentiation in Research

Chemometrics involves using mathematical and statistical methods to extract meaningful information from chemical data. In the context of fatty acid analysis, chemometrics is particularly valuable for resolving and differentiating isomers that are difficult to separate chromatographically. nih.gov

When GC or HPLC fails to achieve baseline separation of isomers like (6Z,9Z)-octadecadienoic acid and its positional or geometric counterparts (e.g., conjugated linoleic acids), their peaks overlap in the chromatogram. researchgate.netvup.sk Chemometric deconvolution algorithms can be applied to these overlapping signals. researchgate.net By using a mathematical model of the peak shape, these programs can parse the composite signal into its individual components, allowing for the quantification of each isomer. researchgate.netvup.sk This technique has been successfully used to differentiate and quantify CLA isomers in ewe and cow milk fat, where several isomers elute very close together. vup.skresearchgate.net

Regulation of 6z,9z Octadecadienoic Acid Metabolism

Transcriptional and Post-Transcriptional Control of Enzymes

The enzymatic pathways responsible for the synthesis and further conversion of 6Z,9Z-octadecadienoic acid are regulated at both the gene expression (transcriptional) and post-transcriptional levels. Key enzymes in this process are subject to control by transcription factors and microRNAs.

Transcriptional Regulation: A primary regulator of lipogenesis, including the synthesis of polyunsaturated fatty acids (PUFAs), is the sterol regulatory element-binding protein-1c (SREBP-1c). nih.govcambridge.org Studies in rat hepatocytes have shown that insulin (B600854) is a potent activator of the SREBP-1c promoter. nih.gov Conversely, polyunsaturated fatty acids, including gamma-linolenic acid, can suppress the transcription of SREBP-1c. nih.govnih.gov This creates a feedback loop where the product (GLA) inhibits the transcription of a key factor required for its own synthesis. In rats, while dietary arachidonic acid (ARA) and dihomo-gamma-linolenic acid (DGLA) decreased the gene expression of many lipogenic enzymes, they did not affect the mRNA levels of SREBP-1c. cambridge.org Furthermore, GLA has been shown to upregulate the expression of genes involved in fatty acid oxidation, such as those for peroxisome proliferator-activated receptors (PPARs), which can in turn influence lipid metabolism. nih.govbiorxiv.org Specifically, GLA binds to and activates retinoid X receptors (RXRs), which are ligand-regulated transcription factors. nih.govcsic.es This activation induces a gene expression signature that controls mitochondrial fatty acid homeostasis. nih.govcsic.es

The enzyme delta-6-desaturase (D6D), encoded by the FADS2 gene, is the rate-limiting enzyme in the conversion of linoleic acid to GLA. nih.govscispace.com The expression of FADS2 is subject to transcriptional control. For instance, in the fungus Cunninghamella echinulata, the presence of trehalose (B1683222) as a carbon source was found to upregulate the expression of delta-6 desaturase, leading to a higher accumulation of GLA. frontiersin.org In mammals, transcription factors like SREBP-1c and PPARα have been shown to regulate the promoter activity of the FADS2 gene. csic.es

Post-Transcriptional Regulation: Beyond the control of gene transcription, the regulation of enzyme activity also occurs after the mRNA has been transcribed. MicroRNAs (miRNAs), which are small non-coding RNA molecules, can bind to target mRNAs and either degrade them or inhibit their translation into proteins. nih.govmdpi.com This mechanism plays a role in regulating the enzymes involved in fatty acid metabolism. nih.gov While the direct regulation of enzymes in the GLA pathway by specific miRNAs is an area of ongoing research, it is known that miRNAs are crucial in modulating lipid metabolism in general. nih.govmdpi.com For example, studies have shown that different fatty acid treatments can lead to distinct patterns of miRNA expression, which in turn affect lipid metabolism. mdpi.com The regulation of enzymes involved in fatty acid desaturation and elongation appears to be primarily at the transcriptional level, but post-transcriptional control by miRNAs provides another layer of regulation. nih.gov

Genetic Determinants of Fatty Acid Profiles in Model Organisms

The genetic background of an organism plays a crucial role in determining its fatty acid composition, including the levels of this compound. Studies in model organisms such as the nematode Caenorhabditis elegans and the yeast Saccharomyces cerevisiae, as well as genetic studies in humans, have provided significant insights into the genes that govern fatty acid profiles.

Caenorhabditis elegans : This nematode is a powerful model for studying fat metabolism as it can synthesize a wide array of fatty acids, including PUFAs, from its diet. pnas.orgplos.org The genome of C. elegans contains genes encoding for all the necessary desaturases and elongases. pnas.orgfrontiersin.org Key genes involved in PUFA synthesis are designated as fat genes. For example, fat-2 encodes a Δ12-desaturase, and fat-3 encodes a Δ6-desaturase, which is essential for the production of GLA and its downstream products. nih.gov Mutations in these genes lead to predictable changes in the fatty acid profile. For instance, fat-3 mutants lack detectable levels of 20:3n6, a downstream metabolite of GLA. pnas.org Studies on C. elegans mutants have revealed the substrate specificities of these enzymes and have helped to delineate the steps in the PUFA biosynthetic pathway. pnas.org Furthermore, the expression of desaturase genes can be compensatory; in double mutants lacking fat-6 and fat-7 (Δ9-desaturases), the expression of fat-3 (Δ6-desaturase) is induced. nih.gov

Saccharomyces cerevisiae : This yeast is another valuable model for understanding eukaryotic fatty acid metabolism. nih.govresearchgate.net S. cerevisiae can synthesize saturated and monounsaturated fatty acids but lacks the enzymes (Δ12 and Δ6 desaturases) to produce linoleic acid and gamma-linolenic acid. researchgate.net However, its genetic tractability allows for the heterologous expression of these enzymes to study their function. nih.gov Key genes in yeast fatty acid synthesis include ACC1, FAS1, and FAS2. frontiersin.org Overexpression or knockout of these genes can significantly alter the fatty acid profile. frontiersin.orgacs.org For instance, deleting the acyl-CoA synthetase genes FAA1 and FAA4 can lead to an increase in free fatty acid accumulation. frontiersin.org

Human Genetic Variation: In humans, the FADS gene cluster on chromosome 11, which includes FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase), is a major determinant of PUFA levels in the blood. plos.orgmdpi.com Polymorphisms, or variations, within the FADS2 gene have been strongly associated with the efficiency of converting linoleic acid to GLA. nih.govscispace.comoup.com Individuals carrying certain minor alleles of FADS2 polymorphisms exhibit lower Δ6-desaturase activity, resulting in higher levels of the precursor linoleic acid and lower levels of the product GLA and its subsequent metabolites like dihomo-gamma-linolenic acid and arachidonic acid. plos.orgplos.org These genetic variations can explain a significant portion of the variability in blood fatty acid levels among individuals. plos.org

Interactive Data Table: Key Genes in this compound Metabolism

| Gene | Organism | Encoded Enzyme/Function | Role in GLA Metabolism |

| FADS2 | Human, Bovine | Delta-6-Desaturase (D6D) | Catalyzes the rate-limiting step of converting linoleic acid to gamma-linolenic acid. nih.govscispace.com |

| fat-3 | C. elegans | Delta-6-Desaturase | Homolog of FADS2; essential for the synthesis of GLA and its downstream metabolites. nih.gov |

| SREBP-1c | Mammals | Transcription Factor | A primary regulator of lipogenesis; its activity is inhibited by GLA. nih.govcambridge.org |

| RXR | Mammals | Nuclear Receptor | Activated by GLA, leading to the regulation of genes involved in mitochondrial fatty acid homeostasis. nih.govcsic.es |

| ACC1 | S. cerevisiae | Acetyl-CoA Carboxylase | Catalyzes the rate-limiting step in de novo fatty acid synthesis, providing precursors. aimspress.com |

| FAS1, FAS2 | S. cerevisiae | Fatty Acid Synthase | Multi-enzyme complex responsible for the synthesis of saturated fatty acids. frontiersin.org |

| FAA1, FAA4 | S. cerevisiae | Acyl-CoA Synthetases | Activate free fatty acids to their CoA esters, influencing their metabolic fate. researchgate.netfrontiersin.org |

Interactive Data Table: Effect of Genetic Mutations on Fatty Acid Profiles in C. elegans

| Mutant Strain | Affected Gene | Key Fatty Acid Changes | Phenotypic Consequence | Reference |

| fat-2 | Δ12-desaturase | Undetectable 20:3n6; altered levels of other PUFAs. | Neurological and growth defects in severe cases. | pnas.org |

| fat-3 | Δ6-desaturase | Undetectable 20:3n6 and other downstream PUFAs. | Growth and neurological defects. | pnas.orgnih.gov |

| fat-6;fat-7 | Δ9-desaturases | Lack of 18:1Δ9; accumulation of 18:0; increased expression of fat-3. | Slow growth, reduced fertility, decreased fat stores. | nih.gov |

Emerging Research Areas and Future Perspectives

Elucidating Isomer-Specific Biological Activities and Mechanisms

A significant frontier in lipid research is the differentiation of biological effects specific to individual octadecadienoic acid isomers. The spatial arrangement of double bonds (positional isomerism) and the geometry of these bonds (cis/trans or geometric isomerism) can dramatically alter a fatty acid's metabolic fate and signaling functions.

Research has demonstrated that the metabolic processing of octadecadienoic acid isomers differs significantly. For instance, studies comparing the metabolism of 9,12-octadecadienoic acids with different geometric configurations in isolated rat livers revealed that trans-isomers led to higher production of ketone bodies. nih.gov In contrast, only the cis-isomer increased the secretion of triacylglycerol in the form of very-low-density lipoprotein (VLDL). nih.gov This suggests that cis- and trans-isomers are channeled into different metabolic pathways—oxidation versus esterification—which in turn modifies VLDL secretion. nih.gov

The oxidation of linoleic acid gives rise to a variety of metabolites with distinct biological activities. Specific oxidized metabolites can activate the antioxidant response element (ARE), a key pathway in cellular protection against oxidative stress. nih.gov One such oxidation product, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to induce the expression of cytoprotective genes. nih.gov This protective effect is mediated by the transcription factor NRF2 and requires PI3-kinase activity. nih.gov

Further illustrating isomer specificity, the enzymatic oxidation of linoleic acid by cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes produces various hydroxyoctadecadienoic acid (HODE) isomers, such as 9-HODE and 13-HODE. chimia.chwikipedia.org These isomers, including 9(S)-HODE and 9(R)-HODE, have overlapping yet distinct biological activities. wikipedia.org For example, 13(S)-HODE and 9(S)-HODE can stimulate the peroxisome proliferator-activated receptor beta (PPARβ). wikipedia.org The biological significance of geometric isomerization, the transformation from the natural cis configuration to a trans geometry, is an area of active investigation. chimia.ch

Table 1: Comparative Metabolic Effects of Octadecadienoic Acid Isomers

| Isomer Configuration | Primary Metabolic Fate | Observed Biological Outcome in Rat Liver Studies |

|---|---|---|

| cis-Isomer | Esterification | Increased triacylglycerol secretion as VLDL. nih.gov |

| trans-Isomer | Oxidation | Increased production of ketone bodies. nih.gov |

Applications in Biotechnological Production of Value-Added Chemicals and Oleochemicals

(6Z,9Z)-octadecadienoic acid and its isomers are valuable precursors for the synthesis of a wide range of specialty chemicals. Biotechnology offers a promising avenue for the targeted and sustainable production of these high-value oleochemicals. Enzymes like lipoxygenases (LOXs), hydratases, and cytochrome P450s are being harnessed for their ability to catalyze specific modifications of the fatty acid structure.

Lipoxygenases are particularly useful for producing hydroperoxy derivatives. For example, 13-hydroperoxy-(9Z,11E)-octadecadienoic acid has been successfully synthesized from linoleic acid using LOXs from the microorganisms Gaeumannomyces graminis and Pseudomonas aeruginosa, achieving high yields of 88% and 75%, respectively. mdpi.com These hydroperoxides are valuable intermediates for various chemical syntheses.

Fatty acid hydratases are enzymes that catalyze the addition of water to carbon-carbon double bonds, leading to the formation of chiral hydroxy fatty acids. mdpi.com These hydroxy fatty acids are important building blocks for products such as lubricants and polyesters. mdpi.com This enzymatic activity primarily targets the cis-9 and cis-12 double bonds in polyunsaturated fatty acids. mdpi.com

The production of specific conjugated linoleic acid (CLA) isomers, which have demonstrated significant biological activities, is another key area. researchgate.net While structurally different from (6Z,9Z)-octadecadienoic acid due to their conjugated double bonds, the methods for their production are relevant. Biosynthesis through microbial fermentation and enzymatic processes is a major focus, as it allows for the generation of specific, highly active isomers like cis-9, trans-11 CLA and trans-10, cis-12 CLA. researchgate.net

Table 2: Examples of Biotechnological Conversion of Linoleic Acid

| Enzyme/Organism | Substrate | Product | Potential Application |

|---|---|---|---|

| Lipoxygenase (G. graminis) | Linoleic Acid | 13-hydroperoxy-(9Z,11E)-octadecadienoic acid mdpi.com | Intermediate for chemical synthesis mdpi.com |

| Lipoxygenase (P. aeruginosa) | Linoleic Acid | 13-hydroperoxy-(9Z,11E)-octadecadienoic acid mdpi.com | Intermediate for chemical synthesis mdpi.com |

| Fatty Acid Hydratases | Unsaturated Fatty Acids | Chiral Hydroxy Fatty Acids mdpi.com | Production of lubricants, polyesters mdpi.com |

| Various Microorganisms | Linoleic Acid | Specific Conjugated Linoleic Acid (CLA) Isomers researchgate.net | Bioactive ingredients in foods and supplements researchgate.net |

Comparative Lipidomics of Octadecadienoic Acid Isomers

Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding the complex roles of octadecadienoic acid isomers. Recent advancements in analytical techniques have enabled researchers to identify and quantify a wide array of isomers with high precision, revealing strain-specific and condition-specific lipid profiles.

A major challenge in lipidomics is distinguishing between positional and geometric C=C isomers. acs.org Novel structural lipidomics workflows are being developed to overcome this hurdle. One such method combines chemical epoxidation with liquid chromatography-tandem mass spectrometry to quantitatively assess dozens of C=C isomers from complex biological samples like human gut bacteria. acs.org This approach has revealed unexpectedly high production of specific trans-fatty acid isomers by certain bacterial strains. acs.org

The analysis of lipid peroxidation products is another key aspect of comparative lipidomics. chimia.ch Autoxidation of polyunsaturated fatty acids results in a mixture of hydroperoxide isomers. imrpress.com Techniques like normal-phase high-performance liquid chromatography (HPLC) can be used to separate the four main isomers of linoleic acid hydroperoxides: 13-(Z,E), 13-(E,E), 9-(E,Z), and 9-(E,E). imrpress.com This detailed analysis is fundamental to understanding the molecular basis of oxidative stress and its biological consequences. chimia.ch

By applying these advanced lipidomic strategies, researchers can create detailed maps of octadecadienoic acid isomer profiles in various tissues and cells, linking specific isomer patterns to different physiological or pathological states.

Q & A

Q. How can multi-omics approaches elucidate the metabolic fate of this compound in plant-pathogen systems?

- Methodology : Integrate transcriptomics (RNA-seq) and lipidomics (LC-MS) in infected plant tissues (e.g., apple CO₂ injury models). Identify upregulated lipid oxidation genes (e.g., LOX, CYP450) and correlate with this compound derivatives (e.g., 12(13)-epoxy-6Z,9Z-octadecadienoic acid). Validate using gene knockout lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.